Membrane Enzymatic Half-Life vs. Non-Hydrolyzable Analogs
In direct head-to-head comparison using purified (Na+ + K+)-ATPase, GTP and ATP were evaluated as substrates under identical assay conditions. GTP exhibits dramatically lower enzyme affinity than ATP, with Km values for GTP ranging from 50 to 170 μM compared to 0.1-0.2 μM for ATP, depending on Na+ concentration [1]. This represents an approximately 245-fold difference in apparent affinity under phosphorylation conditions, with the optimal Na+ concentration for GTP phosphorylation being 3.6 mM versus 1.1 mM for ATP [1]. Furthermore, K+ stimulation of hydrolytic activity increased ATP-driven activity 30-fold but only 2-fold for GTP, demonstrating that GTP and ATP engage the enzyme through distinct kinetic mechanisms [1].
| Evidence Dimension | Enzyme affinity (Km) for (Na+ + K+)-ATPase phosphorylation |
|---|---|
| Target Compound Data | Km = 50-170 μM (Na+-dependent) |
| Comparator Or Baseline | ATP: Km = 0.1-0.2 μM |
| Quantified Difference | ~245-fold lower affinity for GTP (range: 250× to 850×) |
| Conditions | Purified (Na+ + K+)-ATPase; imidazole-HCl pH 7.0; phosphorylation assay |
Why This Matters
This quantitative disparity defines the experimental conditions under which ATP contamination would artifactually activate GTP-dependent readouts, informing negative control design and enzyme assay buffer composition.
- [1] Fu YF, Schuurmans Stekhoven FM, Swarts HG, de Pont JJ, Bonting SL. The locus of nucleotide specificity in the reaction mechanism of (Na+ + K+)-ATPase determined with ATP and GTP as substrates. Biochim Biophys Acta. 1986. View Source
